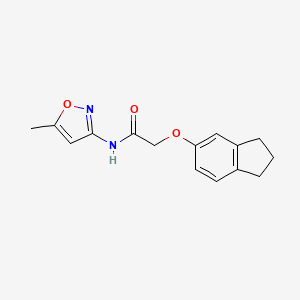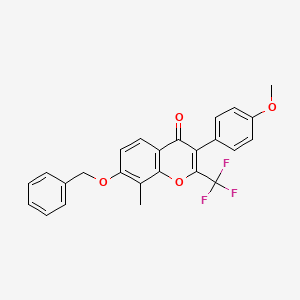
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide, also known as BTE-Furamide, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in lab experiments is its high potency, which allows for lower concentrations to be used in experiments. Additionally, 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been shown to have low toxicity in non-cancerous cells, making it a safer alternative to other cytotoxic agents. However, one limitation of using 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in lab experiments is its limited solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide and to optimize its efficacy and safety in clinical settings. Finally, research is needed to develop more efficient synthesis methods for 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide, which would allow for larger-scale production and lower costs.
Méthodes De Synthèse
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide can be synthesized using a multi-step process involving the reaction of 5-bromo-2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxamide. The product is then purified using column chromatography to obtain 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in high yield and purity.
Applications De Recherche Scientifique
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. One area of research that has received significant attention is its potential as an anti-cancer agent. Studies have shown that 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
5-bromo-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-3-8-7(2)19-13(9(8)6-15)16-12(17)10-4-5-11(14)18-10/h4-5H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZQVIEYDRISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)


![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)
![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)
![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)